molecular formula C6H6N2O B089756 2-Methylpyrimidine-4-carbaldehyde CAS No. 1004-17-7

2-Methylpyrimidine-4-carbaldehyde

Cat. No. B089756
CAS RN: 1004-17-7
M. Wt: 122.12 g/mol
InChI Key: BXHGNAADUUXBKK-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-4-carbaldehyde, also known as 2-Methyl-4-pyrimidinecarbaldehyde, is a chemical compound with the molecular formula C6H6N2O . It has an average mass of 122.125 Da and a monoisotopic mass of 122.048012 Da .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrimidine-4-carbaldehyde consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 122.048012 .


Physical And Chemical Properties Analysis

2-Methylpyrimidine-4-carbaldehyde has a density of 1.2±0.1 g/cm3 . It has a boiling point of 213.7±13.0 °C at 760 mmHg . The exact mass is 122.048012 and the molecular formula is C6H6N2O .

Scientific Research Applications

  • Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

    A series of compounds, including 4-aminopyrimidine-5-carbaldehyde oxime derivatives, were found to have potent VEGFR-2 inhibitory activity. This is significant for therapeutic applications in cancer treatment where VEGFR-2 plays a crucial role (Huang et al., 2011).

  • Asymmetric Autocatalysis

    2-Methylpyrimidine-4-carbaldehyde plays a role in asymmetric autocatalysis, where a small enantiomeric excess can be dramatically amplified, demonstrating its potential in chiral synthesis and pharmaceutical applications (Shibata et al., 1997).

  • Synthesis of Heterocyclic Compounds

    This compound is involved in the synthesis of various heterocyclic compounds, which have applications in pharmaceuticals, agrochemicals, and dyes (Jalilzadeh & Pesyan, 2011).

  • Inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2

    Novel series of 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes were discovered as dual inhibitors of EGFR and ErbB-2 tyrosine kinases, relevant for cancer therapy (Xu et al., 2008).

  • Synthesis of Fluorescent Molecules

    The compound has been used in the synthesis of fluorescent molecules, applicable in materials science and sensor technology (Achelle & Guen, 2013).

  • Antimicrobial and Antioxidant Activities

    Derivatives synthesized from 2-Methylpyrimidine-4-carbaldehyde have shown significant antimicrobial and antioxidant activities, indicating their potential in developing new pharmaceuticals (Suresh et al., 2010).

  • Quantitative Structure–Activity Relationship (QSAR) Studies

    The compound is used in QSAR studies to design more potent VEGFR-2 inhibitors, aiding in the development of targeted cancer therapies (Nekoei et al., 2015).

Safety And Hazards

2-Methylpyrimidine-4-carbaldehyde may cause respiratory irritation, serious eye damage, skin irritation, and may be harmful if swallowed . It is also classified as a flammable liquid and vapour .

properties

IUPAC Name

2-methylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-7-3-2-6(4-9)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHGNAADUUXBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622197
Record name 2-Methylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrimidine-4-carbaldehyde

CAS RN

1004-17-7
Record name 2-Methyl-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Lin, Z Li, C Xu, K Xia, S Wu, Y Hao, Q Yang, H Ma… - Bioorganic …, 2020 - Elsevier
The chemokine receptor CXCR4 has been explored as a drug target due to its involvement in pathological conditions such as HIV infection and cancer metastasis. Here we report the …
Number of citations: 5 www.sciencedirect.com
江戸清人, 今野昌悦 - YAKUGAKU ZASSHI, 1977 - jstage.jst.go.jp
… 得られた 6-methoxy-2-methylpyrimidine-4-Carbaldehyde Oxime 1.7g(0.01mol) を POCla6ml に溶かし0.5 Br加熱還流後 POCla を留去,氷で POCla を分解,K2COs で塩基性としエーテル抽出…
Number of citations: 2 www.jstage.jst.go.jp

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